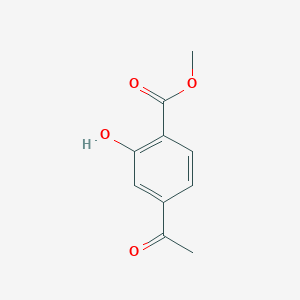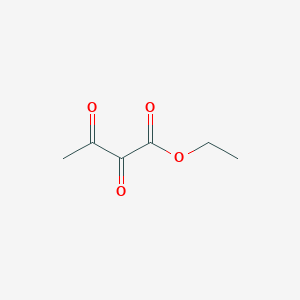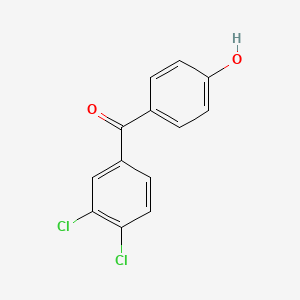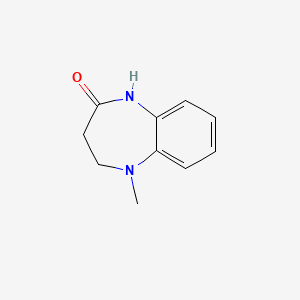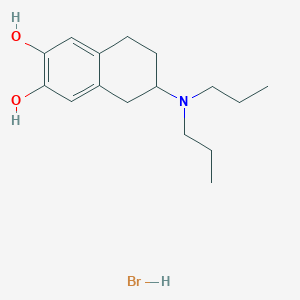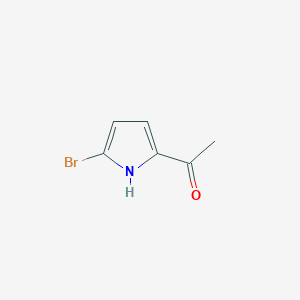
1-(5-Bromo-1H-pyrrol-2-yl)ethanone
Overview
Description
1-(5-Bromo-1H-pyrrol-2-yl)ethanone is a chemical compound with the molecular formula C6H6BrNO. It has an average mass of 188.022 Da and a monoisotopic mass of 186.963272 Da .
Molecular Structure Analysis
The molecular structure of 1-(5-Bromo-1H-pyrrol-2-yl)ethanone consists of a pyrrole ring attached to an ethanone group. The pyrrole ring contains a bromine atom at the 5th position .Physical And Chemical Properties Analysis
1-(5-Bromo-1H-pyrrol-2-yl)ethanone has a density of 1.6±0.1 g/cm³, a boiling point of 300.6±27.0 °C at 760 mmHg, and a flash point of 135.6±23.7 °C. It has a molar refractivity of 38.4±0.3 cm³, and a molar volume of 115.5±3.0 cm³ .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : This compound is synthesized using various techniques, such as magnesium halide exchange and nucleophilic substitution, as demonstrated in the synthesis of related compounds like 1-(6-Bromo-pyridin-3-yl)-ethanone. This process features mild reaction conditions and straightforward procedures (Zeng-sun Jin, 2015).
Derivative Formation : It serves as a precursor for synthesizing various bioactive derivatives, as seen in the synthesis of novel 1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl) ethanone derivatives, highlighting its versatility in medicinal chemistry (Setti S. Chinnayya et al., 2022).
Biophysical Studies
- Quantum Mechanical Modeling : This compound is used in quantum mechanical studies to understand its structural and vibrational properties. For example, studies on related fluoromethylated-pyrrol derivatives help in understanding their reactivities and structures (P. G. Cataldo et al., 2014).
Biological Applications
Biological Activity Studies : Compounds derived from 1-(5-Bromo-1H-pyrrol-2-yl)ethanone show potential in biological applications. For instance, some derivatives exhibit immunosuppressive and immunostimulatory activities, as well as cytotoxicity against various cancer cells (H. Abdel‐Aziz et al., 2011).
Antiangiogenic Effects : Certain curcumin analogues derived from it have shown antiangiogenic and growth inhibitory effects on cancer models, demonstrating its potential in cancer research (H. Chandru et al., 2008).
Material Science
- Polymer Synthesis : It is also used in the synthesis of conducting polymers, where derivatives play a role in determining the electrical conductivity and thermal stability of the polymers (S. Pandule et al., 2014).
Safety And Hazards
1-(5-Bromo-1H-pyrrol-2-yl)ethanone is classified as dangerous. It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust, fume, gas, mist, spray, vapors, washing hands thoroughly after handling, and not eating, drinking, or smoking when using this product .
properties
IUPAC Name |
1-(5-bromo-1H-pyrrol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-4(9)5-2-3-6(7)8-5/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDFMBBSGDFQQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60570138 | |
| Record name | 1-(5-Bromo-1H-pyrrol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-1H-pyrrol-2-yl)ethanone | |
CAS RN |
51333-64-3 | |
| Record name | 1-(5-Bromo-1H-pyrrol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


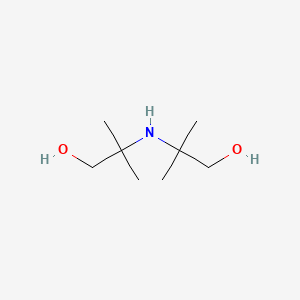
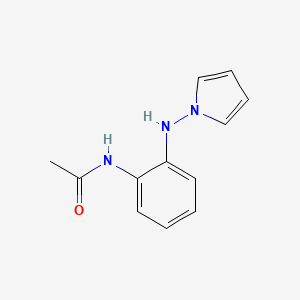
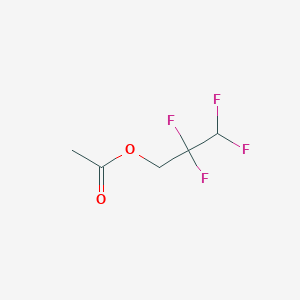

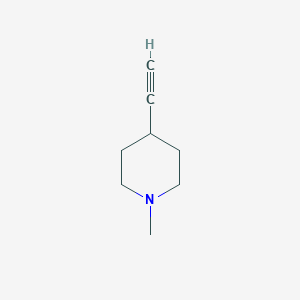
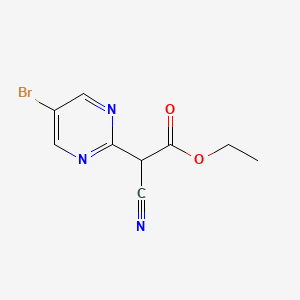
![5-Bromo-3H-spiro[benzofuran-2,4'-piperidine]](/img/structure/B1611612.png)
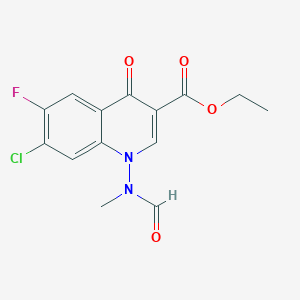
![[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid](/img/structure/B1611615.png)
